methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate typically involves the construction of the indole ring followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by acting as a ligand for certain proteins, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but with different functional groups.
Serotonin: A neurotransmitter derived from tryptophan, with a similar indole core.
Indole-3-acetic acid: A plant hormone with an indole ring, used in plant growth regulation.
Uniqueness
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and amino acid side chain differentiate it from other indole derivatives, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3 |
InChI Key |
QANZHTDVGPRGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.